molecular formula C10H11NO3 B13988323 1-(1-Ethoxyethenyl)-4-nitrobenzene CAS No. 59938-04-4

1-(1-Ethoxyethenyl)-4-nitrobenzene

Cat. No.: B13988323
CAS No.: 59938-04-4
M. Wt: 193.20 g/mol
InChI Key: FXCHFIFKAXHQLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Ethoxyethenyl)-4-nitrobenzene is an organic compound characterized by the presence of an ethoxyethenyl group attached to a nitrobenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Ethoxyethenyl)-4-nitrobenzene can be synthesized through several methods. One common approach involves the reaction of 4-nitrobenzaldehyde with ethyl vinyl ether in the presence of a base, such as sodium ethoxide. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Ethoxyethenyl)-4-nitrobenzene undergoes various chemical reactions, including:

    Oxidation: The ethoxyethenyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or tin(II) chloride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of 1-(1-Ethoxyethenyl)-4-aminobenzene.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

1-(1-Ethoxyethenyl)-4-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Ethoxyethenyl)-4-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to various biological effects. The ethoxyethenyl group can also participate in electrophilic and nucleophilic reactions, contributing to the compound’s reactivity.

Comparison with Similar Compounds

    1-(1-Ethoxyethenyl)-4-aminobenzene: Similar structure but with an amino group instead of a nitro group.

    1-(1-Ethoxyethenyl)-4-chlorobenzene: Contains a chlorine atom instead of a nitro group.

    1-(1-Ethoxyethenyl)-4-methylbenzene: Contains a methyl group instead of a nitro group.

Uniqueness: 1-(1-Ethoxyethenyl)-4-nitrobenzene is unique due to the presence of both an ethoxyethenyl group and a nitro group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.

Properties

CAS No.

59938-04-4

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

1-(1-ethoxyethenyl)-4-nitrobenzene

InChI

InChI=1S/C10H11NO3/c1-3-14-8(2)9-4-6-10(7-5-9)11(12)13/h4-7H,2-3H2,1H3

InChI Key

FXCHFIFKAXHQLV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=C)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.